molecular formula C8H15NO4S B12314448 Methyl 2-sulfamoylcyclohexane-1-carboxylate

Methyl 2-sulfamoylcyclohexane-1-carboxylate

Cat. No.: B12314448
M. Wt: 221.28 g/mol
InChI Key: KKEXNHKAIBWUEY-UHFFFAOYSA-N
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Description

Methyl 2-sulfamoylcyclohexane-1-carboxylate is a cyclohexane derivative featuring a sulfamoyl group at the 2-position and a methyl ester moiety at the 1-position. This compound is structurally characterized by a six-membered cyclohexane ring substituted with both electron-withdrawing (sulfamoyl) and electron-donating (ester) functional groups.

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 2-sulfamoylcyclohexane-1-carboxylate

InChI

InChI=1S/C8H15NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h6-7H,2-5H2,1H3,(H2,9,11,12)

InChI Key

KKEXNHKAIBWUEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC1S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-sulfamoylcyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-sulfamoylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted cyclohexane derivatives .

Scientific Research Applications

Methyl 2-sulfamoylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-sulfamoylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

A systematic comparison with structurally related compounds is essential to contextualize the properties and applications of methyl 2-sulfamoylcyclohexane-1-carboxylate. Below is a detailed analysis based on functional groups, molecular weight, and reactivity:

Structural Analogs and Functional Group Variations
Compound Name Key Functional Groups Molecular Formula CAS Number Key Properties/Applications Reference
This compound Sulfamoyl, methyl ester C₈H₁₃NO₄S Not provided Hypothesized use in drug synthesis or catalysis N/A
Methyl 1-(methylamino)cyclohexanecarboxylate Methyl ester, methylamino C₉H₁₇NO₂ Not provided Intermediate in organic synthesis
Ethyl 2-amino-1-cyclohexene-1-carboxylate Amino, ethyl ester C₉H₁₅NO₂ Not provided Research applications in medicinal chemistry
1-(Bromomethyl)-1-methanesulfonylcyclohexane Bromomethyl, methanesulfonyl C₈H₁₅BrO₂S Not provided Versatile building block in pharmaceuticals
Sodium 2-methylprop-2-ene-1-sulphonate Sulfonate, alkene C₄H₇NaO₃S 1561-92-8 Industrial applications in polymer chemistry

Key Observations :

  • Reactivity: The sulfamoyl group in this compound may enhance hydrogen-bonding capacity compared to sulfonates (e.g., sodium 2-methylprop-2-ene-1-sulphonate) or simple esters (e.g., methyl 1-(methylamino)cyclohexanecarboxylate). This could make it more suitable for interactions with biological targets .
  • Stability: Cyclohexane derivatives with electron-withdrawing groups (e.g., sulfamoyl) are typically more stable under acidic conditions than those with amino or alkene substituents .
  • Synthetic Utility : Bromomethyl and methanesulfonyl derivatives (e.g., 1-(Bromomethyl)-1-methanesulfonylcyclohexane) are often used as alkylating agents, whereas methyl esters (e.g., this compound) may serve as protecting groups or precursors in multi-step syntheses .
Physicochemical Properties

While direct data for this compound are absent, extrapolation from similar compounds suggests:

  • Solubility: Sulfamoyl-containing compounds are generally more polar than simple esters, leading to higher solubility in polar solvents (e.g., DMSO, methanol) compared to nonpolar analogs like ethyl 2-amino-1-cyclohexene-1-carboxylate .
  • Melting Point: Sulfamoyl and sulfonate derivatives (e.g., sodium 2-methylprop-2-ene-1-sulphonate) exhibit higher melting points than ester or amino-substituted cyclohexanes due to ionic interactions .

Biological Activity

Methyl 2-sulfamoylcyclohexane-1-carboxylate is a sulfonamide derivative that exhibits significant biological activity, particularly in antibacterial applications. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is critical for bacterial proliferation. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₉H₁₃N₃O₃S
  • Molecular Weight : 225.28 g/mol

The compound features a cyclohexane ring substituted with a sulfonamide group and a carboxylate moiety, which are crucial for its biological activity.

This compound operates primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme involved in the folate synthesis pathway. By mimicking para-aminobenzoic acid (PABA), it competes for binding to DHPS, thereby disrupting folic acid production essential for nucleic acid synthesis in bacteria. This mechanism leads to bacteriostatic effects, inhibiting bacterial growth and replication.

Antibacterial Properties

This compound exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae8 µg/mL

Cytotoxicity Studies

Cytotoxicity assays indicate that this compound has a favorable safety profile, with low toxicity observed in mammalian cell lines at therapeutic concentrations. The compound's selectivity towards bacterial cells over human cells underscores its potential for therapeutic use.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant bacterial strains. Results indicated that the compound significantly inhibited bacterial growth at concentrations lower than traditional sulfonamides, suggesting enhanced potency due to structural modifications.
  • Synergistic Effects :
    Research has also explored the synergistic effects of this compound in combination with other antibiotics. Combinations with beta-lactams showed enhanced antibacterial activity, indicating potential for use in combination therapies to combat resistant infections.
  • In Vivo Studies :
    In vivo studies conducted on animal models demonstrated that this compound effectively reduced infection rates and promoted recovery in subjects infected with pathogenic bacteria, further supporting its therapeutic potential.

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